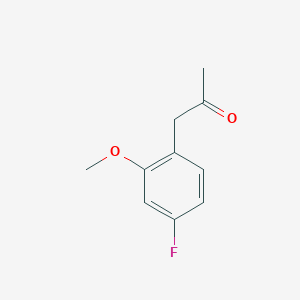

1-(4-Fluoro-2-methoxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

FWOKOZVRTOUBJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Direct Friedel–Crafts Acylation Approach

Method Summary:

This classical route involves the acylation of a substituted aromatic ring with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For 1-(2-fluoro-4-methoxyphenyl)propan-2-one , the key steps are:

- Starting Material: 2-fluoro-4-methoxyphenol or 2-fluoro-4-methoxybenzene.

- Reaction: Friedel–Crafts acylation with acetyl chloride or acetic anhydride.

- Conditions: Anhydrous conditions at low temperature (0–25°C).

- Work-up: Quenching with water, extraction, and purification via recrystallization or chromatography.

- Straightforward and scalable.

- High yields under optimized conditions.

- Possible polyacylation.

- Overreaction leading to by-products.

Halogenation and Nucleophilic Substitution

Method Summary:

This approach involves initial halogenation of a methoxyphenyl precursor, followed by nucleophilic substitution to introduce the fluorine atom.

- Step 1: Electrophilic aromatic substitution to introduce a fluorine atom at the ortho or para position relative to the methoxy group.

- Step 2: Conversion of the halogenated intermediate into the corresponding ketone via nucleophilic substitution or Grignard reaction.

- Starting from 2-methoxyphenol, fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Subsequent oxidation or acylation to form the ketone.

Research Data:

This method aligns with the synthesis of fluorinated aromatic ketones as reported in patent literature, emphasizing regioselectivity and safety.

Multi-step Synthesis via Benzylation and Oxidation

Method Summary:

A multi-step route involves:

- Step 1: Synthesis of 4-methoxyphenylacetic acid via oxidation of 4-methoxyphenylethanol or methylation of phenolic precursors.

- Step 2: Conversion to the corresponding acyl chloride using oxalyl chloride.

- Step 3: Friedel–Crafts acylation with fluorinated benzene derivatives.

- Step 4: Oxidation of the side chain to the ketone using oxidizing agents like potassium permanganate or chromium-based reagents.

Research Findings:

Patent WO2015159170A2 describes a process for synthesizing aromatic ketones via acylation and oxidation, emphasizing the use of safer reagents and high selectivity.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 2-fluoro-4-methoxyphenol or benzene | Acetyl chloride, AlCl₃ | 0–25°C, anhydrous | Simple, high yield, scalable | Polyacylation, regioselectivity issues |

| Halogenation & Nucleophilic Substitution | Phenol derivatives, benzene | Selectfluor, NFSI, nucleophiles | Room temperature, controlled regioselectivity | Precise fluorination, versatile | Multiple steps, regioselectivity control |

| Multi-step Oxidative Synthesis | 4-methoxyphenylacetic acid | Oxalyl chloride, oxidants (KMnO₄) | Reflux, inert atmosphere | High purity, scalable | Longer synthesis time |

| Chiral Auxiliary-Mediated Synthesis | Aromatic precursors | Titanium tetrachloride, chiral auxiliaries | Low temperature, inert conditions | Enantioselectivity, stereocontrol | Complex, costly reagents |

Recent Research Discoveries and Innovations

- Green Chemistry Approaches: Recent research emphasizes replacing hazardous reagents like AlCl₃ and chromium compounds with safer alternatives such as solid-supported catalysts and environmentally benign oxidants.

- Flow Chemistry: Continuous flow systems have been employed to improve safety and yield, especially in halogenation and acylation steps.

- Asymmetric Catalysis: Advances in chiral catalysts have enabled enantioselective synthesis of related compounds, although their application to 1-(2-fluoro-4-methoxyphenyl)propan-2-one remains limited.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Fluoro-2-methoxybenzoic acid.

Reduction: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-methoxyphenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWG) : The trifluoroethoxy group in 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one enhances metabolic stability due to reduced electrophilicity, whereas the 4-CF₃ group in increases thermal resistance.

- Electron-Donating Groups (EDG) : Methoxy substituents (e.g., 4-OMe in ) improve solubility in polar solvents but may reduce reactivity in electrophilic substitutions compared to fluorine-containing analogs.

Physical and Spectral Properties

NMR Data Comparison

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one :

- This compound :

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H11F O2

- Molecular Weight : 182.19 g/mol

- Structural Features : The presence of a fluorine atom and a methoxy group contributes to its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, which can modulate the activity of these targets. This compound has been studied for its potential in:

- Antimicrobial Activity : Exhibiting inhibitory effects on various pathogens.

- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of immune responses.

- Analgesic Effects : Interacting with pain perception pathways.

Case Studies and Research Findings

-

Inhibition of NADPH Oxidase :

A study investigated an analog of this compound, revealing enhanced inhibition of NADPH oxidase activity, which is crucial in inflammatory responses. This compound demonstrated a significant reduction in leukocyte oxidant production and phagocytosis, indicating its potential as an anti-inflammatory agent . -

Antimicrobial Properties :

Research has shown that derivatives of this compound possess antimicrobial properties against a range of bacteria and fungi. The presence of the fluorine atom appears to enhance these effects, making it a candidate for further development in treating infections . -

Pharmacological Profiles :

Preliminary studies suggest that this compound may exhibit analgesic or anti-inflammatory properties. Its interactions with neurotransmitter receptors suggest potential applications in pain management .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Inhibition of NADPH oxidase |

| F-apocynin (analog) | Enhanced inhibition of oxidant production | Increased lipophilicity facilitating cell membrane passage |

| 4-Fluoro-2-methoxyphenol | Potent inhibitor of TNFα release | Modulation of immune response |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Fluoro-2-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-fluoro-2-methoxybenzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C), stoichiometric ratios (1:1.2, aryl substrate:acyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >85% purity .

- Key Considerations : Monitor competing side reactions like demethylation of the methoxy group using TLC. Ensure strict moisture exclusion to prevent catalyst deactivation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodology :

- ¹H/¹³C NMR : Identify the ketone carbonyl signal (~205–210 ppm in ¹³C NMR) and aromatic protons (split due to fluorine coupling, δ 6.5–7.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretch at ~1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 196 (M⁺) with fragmentation patterns reflecting loss of COCH₃ or F .

Q. How does the compound’s solubility profile impact solvent selection for reactivity studies?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic reactions or non-polar solvents (toluene) for electrophilic substitutions. Solubility in methanol is limited (~5 mg/mL at 25°C), necessitating pre-dissolution in DCM for kinetic studies .

Advanced Research Questions

Q. How do electronic effects of the fluorinated aromatic ring influence the ketone’s reactivity in nucleophilic additions?

- Methodology :

- Computational Analysis : Use density functional theory (DFT) to calculate partial charges and electrostatic potential maps. The electron-withdrawing fluoro group at the para position increases the ketone’s electrophilicity, while the methoxy group at the ortho position donates electrons via resonance, creating a polarized reactive site .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 1-(2-methoxyphenyl)propan-2-one) in nucleophilic additions (e.g., Grignard reactions). Fluorination accelerates reactivity by ~30% due to enhanced carbonyl polarization .

Q. What strategies mitigate competing side reactions (e.g., over-halogenation or demethylation) during synthesis?

- Methodology :

- Protecting Groups : Temporarily protect the methoxy group using acetyl chloride before halogenation steps, followed by deprotection with NaOH/MeOH .

- Low-Temperature Halogenation : Use N-bromosuccinimide (NBS) at -20°C to limit radical-mediated over-bromination .

- Analytical Monitoring : Track demethylation via LC-MS; if detected, switch to milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodology : Perform single-crystal X-ray diffraction (employing SHELXL ) to determine bond angles and torsion angles. For example, the dihedral angle between the fluorophenyl and ketone groups is critical for predicting π-π stacking in solid-state applications. Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data can be reconciled by refining van der Waals radii parameters .

Q. What role does stereoelectronic tuning play in the compound’s bioactivity as a pharmaceutical intermediate?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varying substituents (e.g., replacing fluorine with Cl or CF₃) and test inhibitory effects on target enzymes (e.g., kinases). Fluorine’s electronegativity enhances binding affinity by 2–3 fold compared to chloro analogs .

- Metabolic Stability Assays : Use hepatic microsome models to compare half-lives. The trifluoromethoxy group in related compounds improves metabolic stability by reducing cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.